(+)-Nortilidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

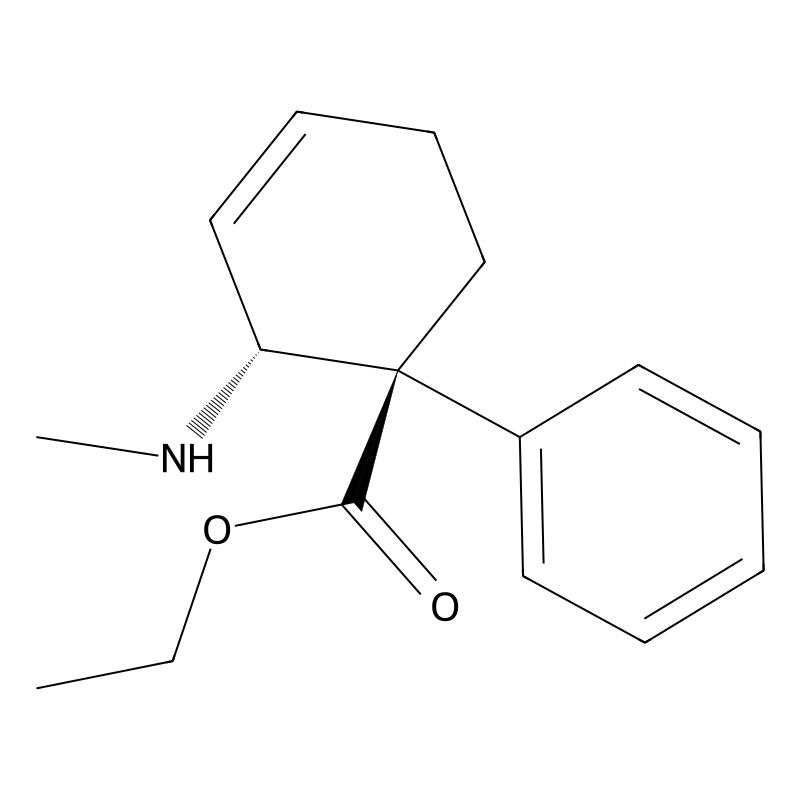

(+)-Nortilidine is a potent opioid analgesic and the primary active metabolite of tilidine, a prodrug used for pain management. Nortilidine is synthesized in the liver through the N-demethylation of tilidine and exhibits pharmacological properties that are comparable to those of morphine. Its chemical structure consists of a cyclohexene ring, and it is classified as an opioid due to its ability to bind to opioid receptors in the central nervous system, effectively modulating pain perception.

The molecular formula of nortilidine is with a molar mass of approximately 259.35 g/mol. The compound's unique stereochemistry contributes to its biological activity, particularly the (1R,2S) isomer, which has demonstrated NMDA antagonist properties alongside its opioid receptor activity .

Nortilidine is primarily formed through the metabolic conversion of tilidine. The key reaction involves the N-demethylation process facilitated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. This metabolic pathway not only activates tilidine but also leads to the formation of bisnortilidine, an inactive metabolite .

This transformation is critical for the analgesic efficacy of tilidine, as nortilidine exhibits significantly higher potency at opioid receptors compared to its parent compound.

Nortilidine acts primarily as a selective agonist at the mu-opioid receptor (MOP), which mediates its analgesic effects. Studies have shown that nortilidine has an IC50 value of approximately 110 nM at the MOP receptor, indicating a strong affinity for this target compared to tilidine itself . Additionally, nortilidine has been found to possess NMDA antagonist activity, which may contribute to its effectiveness in managing pain by modulating both opioid and non-opioid pathways.

Furthermore, nortilidine has been noted for its dopamine reuptake inhibition properties, suggesting potential applications beyond traditional analgesia, possibly affecting mood and reward pathways in the brain .

The synthesis of (+)-nortilidine typically involves several steps starting from tilidine. The process can be outlined as follows:

- Starting Material: Tilidine is administered.

- Metabolism: In vivo metabolism occurs primarily in the liver through N-demethylation.

- Formation of Nortilidine: The active metabolite (+)-nortilidine is produced during this metabolic conversion.

While direct synthetic routes for laboratory preparation of nortilidine are less common due to its status as a metabolite, research indicates that modifications on the cyclohexene framework can yield analogs with similar properties .

Nortilidine's primary application lies in its use as an analgesic agent. It is utilized in clinical settings for managing moderate to severe pain due to its potent opioid activity. Additionally, because of its unique pharmacological profile, including NMDA antagonism and dopamine reuptake inhibition, there may be potential for broader therapeutic applications in treating conditions associated with chronic pain and mood disorders .

Research into drug interactions involving nortilidine has highlighted the role of cytochrome P450 enzymes in its metabolism. Studies have shown that certain substances can inhibit or enhance the activity of these enzymes, thereby affecting the pharmacokinetics of nortilidine:

- Grapefruit Juice: Known to inhibit CYP3A4, grapefruit juice does not significantly alter the pharmacokinetics of tilidine or its metabolites.

- Efavirenz: This drug acts as a CYP3A4 activator but showed minimal impact on nortilidine's elimination half-life .

Understanding these interactions is crucial for optimizing therapeutic regimens involving nortilidine and minimizing adverse effects.

Several compounds share structural and functional similarities with nortilidine. Here are some notable examples:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Tilidine | Prodrug | Weak opioid; converted to nortilidine |

| Desmetramadol | Opioid analogue | Additional non-opioid analgesic mechanisms |

| Tapentadol | Dual-action analgesic | Mu-opioid receptor agonist; norepinephrine reuptake inhibitor |

Uniqueness of Nortilidine

Nortilidine stands out due to its dual action as both an opioid receptor agonist and an NMDA antagonist, which may enhance its analgesic efficacy compared to other opioids that primarily act on mu receptors alone . This combination may provide benefits in treating complex pain syndromes where traditional opioids may fall short.